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Compound of Interest

Compound Name: 2-Hydroxy-5-dibenzosuberone

Cat. No.: B556772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), also known as 2-Hydroxy-

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1] This versatile chemical intermediate is of

significant interest in medicinal chemistry and drug development, particularly in the synthesis of

novel anti-inflammatory and analgesic agents.[2][3] This document presents its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Hydroxy-5-
dibenzosuberone.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.5 s 1H Ar-OH

~7.8 - 8.0 d 1H Ar-H (peri to C=O)

~7.2 - 7.6 m 6H Ar-H

~3.1 - 3.3 s 4H -CH₂-CH₂-

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~195 - 200 C=O (Ketone)

~160 - 165 C-OH (Aromatic)

~120 - 145 Aromatic Carbons

~30 - 35 -CH₂-CH₂-

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, s O-H Stretch (Phenolic)

3100 - 3000 m C-H Stretch (Aromatic)

2950 - 2850 m C-H Stretch (Aliphatic)

~1680 s C=O Stretch (Ketone)

1600 - 1450 m-s C=C Stretch (Aromatic Ring)

1300 - 1100 s C-O Stretch (Phenol)

Mass Spectrometry (MS) Data
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m/z Ratio Relative Intensity (%) Assignment

224.08 High [M]⁺ (Molecular Ion)

196 Moderate [M - CO]⁺

181 Moderate [M - CO - CH₃]⁺

165 High [M - C₂H₅O]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Hydroxy-5-dibenzosuberone (a greyish

powder) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as

an internal standard (0 ppm).

¹H NMR Acquisition: The proton NMR spectrum was acquired with a pulse angle of 45°, a

relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence. A pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition

time of 1.5 seconds were used. Approximately 1024 scans were accumulated to obtain a

spectrum with sufficient signal intensity for all carbon atoms.

Data Processing: The raw data was processed using a standard NMR software package.

Fourier transformation was applied to the free induction decay (FID) to obtain the frequency

domain spectrum. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy
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The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-
Hydroxy-5-dibenzosuberone powder was placed directly onto the diamond crystal of the

ATR accessory.

Data Acquisition: A background spectrum of the clean, empty ATR crystal was first recorded.

The sample was then brought into firm contact with the crystal using the pressure clamp. The

sample spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were

co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline corrected and presented in terms of

transmittance.

Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: A small amount of the sample was introduced into the ion source via a

direct insertion probe. The probe was heated to volatilize the sample.

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy

electrons (70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting positively charged ions were accelerated into a quadrupole

mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

Detection: The separated ions were detected by an electron multiplier, and the resulting

signal was processed to generate the mass spectrum. The spectrum was recorded over a

mass range of m/z 50-500.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for spectroscopic analysis.
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Caption: Synthesis and characterization logical flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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